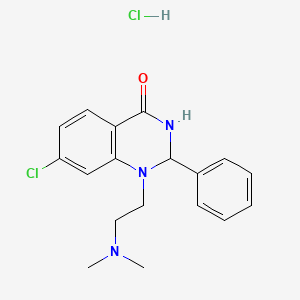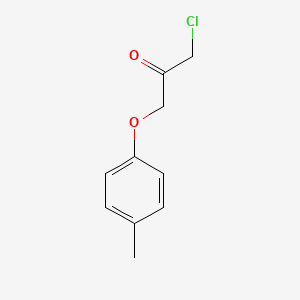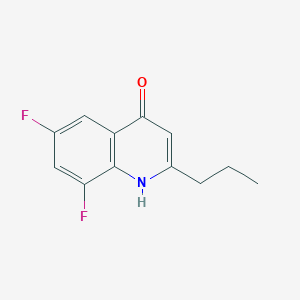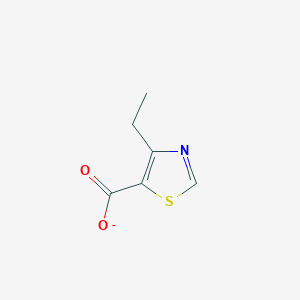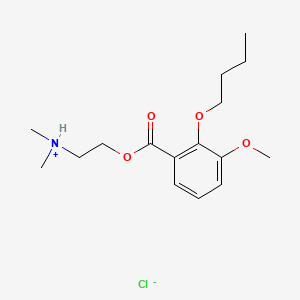
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-butoxy-3-methoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-butoxy-3-methoxybenzoic acid and 2-(dimethylamino)ethanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active components, which can then interact with cellular pathways. The dimethylamino group may play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can be compared with other similar compounds, such as:
Benzoic acid, 2-methoxy-, 3-methylbutyl ester: Similar ester structure but different substituents.
Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the butoxy and methoxy groups.
Benzoic acid, 2-butoxy-3-methoxy-, ethyl ester: Similar structure but different ester group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
23959-17-3 |
|---|---|
Molekularformel |
C16H26ClNO4 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO4.ClH/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;/h7-9H,5-6,10-12H2,1-4H3;1H |
InChI-Schlüssel |
YZFFIXWTRCZRMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


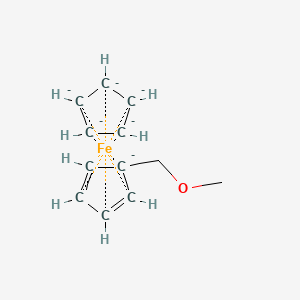
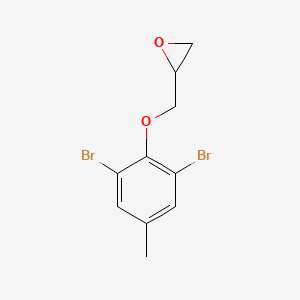

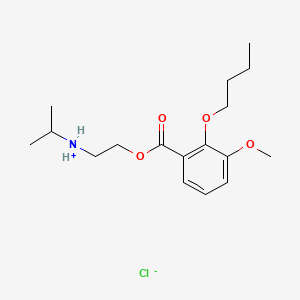
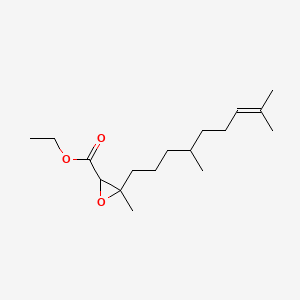
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)


